molecular formula C30H28Cl2N2. B192774 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride CAS No. 346451-15-8

1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride

Cat. No.: B192774
CAS No.: 346451-15-8
M. Wt: 487.5 g/mol
InChI Key: ZHKWYPRSELVIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C30H28Cl2N2. It is known for its applications in pharmaceutical research, particularly as an impurity standard for various antihistamines such as cetirizine dihydrochloride and meclozine dihydrochloride . This compound is characterized by its complex structure, which includes two chlorophenyl groups attached to a piperazine ring.

Mechanism of Action

Target of Action

The primary targets of 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride are H1 histamine receptors . These receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction.

Mode of Action

This compound acts as an antagonist at H1 histamine receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating allergic symptoms.

Biochemical Pathways

The compound affects the histamine signaling pathway . By blocking H1 receptors, it inhibits the downstream effects of histamine, which include vasodilation, increased vascular permeability, and sensory nerve stimulation that leads to itching and pain.

Pharmacokinetics

As an h1 antagonist, it is likely to have good oral bioavailability and to be metabolized by the liver .

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of inflammation and allergic symptoms . By blocking the action of histamine, it can alleviate symptoms such as itching, redness, and swelling.

Action Environment

Environmental factors such as the presence of allergens can influence the compound’s action, efficacy, and stability. For example, in an environment with high levels of allergens, more histamine is released, potentially requiring higher doses of the compound for effective symptom relief .

Preparation Methods

The synthesis of 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride typically involves the reaction of 4-chlorobenzhydryl chloride with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform or methanol, and may require heating and sonication to achieve the desired product . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction could produce chlorophenyl alcohols.

Scientific Research Applications

1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is similar to other piperazine derivatives used in antihistamines, such as:

What sets this compound apart is its specific structure, which includes two chlorophenyl groups, making it a valuable impurity standard for quality control in pharmaceutical research.

Properties

IUPAC Name

1,4-bis[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28Cl2N2.2ClH/c31-27-15-11-25(12-16-27)29(23-7-3-1-4-8-23)33-19-21-34(22-20-33)30(24-9-5-2-6-10-24)26-13-17-28(32)18-14-26;;/h1-18,29-30H,19-22H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEQNCKNBPYHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346451-15-8, 856841-95-7
Record name 1,4-bis((4-chlorophenyl)(phenyl)methyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.